molecular formula C25H40O4 B12380716 SARS-CoV-2-IN-40

SARS-CoV-2-IN-40

カタログ番号: B12380716
分子量: 404.6 g/mol
InChIキー: DKOKVOARFOHBNU-MFYODDQASA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

SARS-CoV-2-IN-40 is a novel compound that has garnered significant attention due to its potential therapeutic applications against the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2). This compound is part of a broader class of inhibitors designed to target specific viral proteins, thereby impeding the virus’s ability to replicate and spread within the host.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of SARS-CoV-2-IN-40 involves multiple steps, typically starting with the preparation of key intermediates. The process often includes:

    Formation of the Core Structure: This step involves the construction of the core scaffold of the molecule through a series of condensation and cyclization reactions.

    Functional Group Modifications: Subsequent steps involve the introduction of various functional groups to enhance the compound’s activity and specificity. These modifications are achieved through reactions such as alkylation, acylation, and halogenation.

    Purification and Characterization: The final product is purified using techniques like column chromatography and characterized using spectroscopic methods such as NMR and mass spectrometry.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

化学反応の分析

Types of Reactions

SARS-CoV-2-IN-40 undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the compound’s functional groups, potentially altering its activity.

    Reduction: Reduction reactions can be used to convert specific functional groups, impacting the compound’s stability and reactivity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under conditions that favor nucleophilic or electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific functional groups involved For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines

科学的研究の応用

SARS-CoV-2-IN-40 has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.

    Biology: Investigated for its ability to inhibit viral replication, making it a valuable tool in virology research.

    Medicine: Explored as a potential therapeutic agent for treating COVID-19, with studies focusing on its efficacy, safety, and pharmacokinetics.

    Industry: Utilized in the development of diagnostic assays and antiviral coatings for surfaces and medical devices.

作用機序

SARS-CoV-2-IN-40 exerts its effects by targeting specific viral proteins essential for the replication and assembly of SARS-CoV-2. The compound binds to the active site of these proteins, inhibiting their enzymatic activity and preventing the virus from replicating. Key molecular targets include the main protease (Mpro) and the RNA-dependent RNA polymerase (RdRp). By disrupting these pathways, this compound effectively reduces viral load and limits the spread of infection.

類似化合物との比較

Similar Compounds

    Remdesivir: Another antiviral agent targeting the RNA-dependent RNA polymerase of SARS-CoV-2.

    Favipiravir: Inhibits viral RNA polymerase and is used in the treatment of influenza and COVID-19.

    Molnupiravir: Induces mutations in the viral RNA, leading to error catastrophe and inhibition of viral replication.

Uniqueness

SARS-CoV-2-IN-40 stands out due to its unique binding affinity and specificity for viral proteins. Unlike some other inhibitors, it exhibits a broader spectrum of activity against various SARS-CoV-2 variants, making it a promising candidate for further development. Additionally, its favorable pharmacokinetic profile and low toxicity enhance its potential as a therapeutic agent.

特性

分子式

C25H40O4

分子量

404.6 g/mol

IUPAC名

(2S,4aR,6'R,8aR)-6'-decyl-4-(hydroxymethyl)-7-methylspiro[5,8a-dihydro-4aH-chromene-2,2'-oxane]-6-one

InChI

InChI=1S/C25H40O4/c1-3-4-5-6-7-8-9-10-12-21-13-11-14-25(28-21)17-20(18-26)22-16-23(27)19(2)15-24(22)29-25/h15,17,21-22,24,26H,3-14,16,18H2,1-2H3/t21-,22-,24-,25+/m1/s1

InChIキー

DKOKVOARFOHBNU-MFYODDQASA-N

異性体SMILES

CCCCCCCCCC[C@@H]1CCC[C@@]2(O1)C=C([C@H]3CC(=O)C(=C[C@H]3O2)C)CO

正規SMILES

CCCCCCCCCCC1CCCC2(O1)C=C(C3CC(=O)C(=CC3O2)C)CO

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。